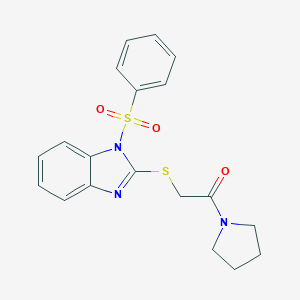
2-(2,3-dihydro-1-benzofuran-5-yl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-dihydro-1-benzofuran-5-yl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide, also known as DBPA, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. DBPA is a small molecule that has been synthesized in the laboratory and has shown promising results in preclinical studies.
Mechanism of Action
The mechanism of action of 2-(2,3-dihydro-1-benzofuran-5-yl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways that are involved in cancer cell growth and inflammation. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDACs are overexpressed in cancer cells and have been linked to cancer cell growth and survival. By inhibiting HDAC activity, this compound can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis in cancer cells and inhibit the growth and proliferation of cancer cells. This compound has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In vivo studies have shown that this compound can inhibit the growth of tumors in animal models.
Advantages and Limitations for Lab Experiments
One advantage of 2-(2,3-dihydro-1-benzofuran-5-yl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide is that it is a small molecule that can be synthesized in the laboratory. This makes it easier to study than larger molecules or natural compounds. Additionally, this compound has shown promising results in preclinical studies, suggesting that it may have potential as a therapeutic agent. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its use as a therapeutic agent. Additionally, more studies are needed to determine the safety and efficacy of this compound in humans.
Future Directions
For research on 2-(2,3-dihydro-1-benzofuran-5-yl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide include investigating its mechanism of action, studying its safety and efficacy in humans, and exploring its potential as a drug delivery system.
Synthesis Methods
The synthesis of 2-(2,3-dihydro-1-benzofuran-5-yl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide involves the reaction of 2-(2,3-dihydro-1-benzofuran-5-yl)acetic acid with 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-ylamine. The reaction is carried out in the presence of a catalyst and under specific conditions to ensure the formation of the desired compound. The synthesis method has been optimized to obtain high yields of pure this compound.
Scientific Research Applications
2-(2,3-dihydro-1-benzofuran-5-yl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide has been studied for its potential as an anticancer agent. Studies have shown that this compound has cytotoxic effects on cancer cells and can induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, this compound has been studied for its potential as an anti-inflammatory agent. Studies have shown that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
properties
Molecular Formula |
C21H21N3O3 |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
2-(2,3-dihydro-1-benzofuran-5-yl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide |
InChI |
InChI=1S/C21H21N3O3/c1-14-20(21(26)24(23(14)2)17-6-4-3-5-7-17)22-19(25)13-15-8-9-18-16(12-15)10-11-27-18/h3-9,12H,10-11,13H2,1-2H3,(H,22,25) |
InChI Key |
FIZWAVBONXKLMD-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CC3=CC4=C(C=C3)OCC4 |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CC3=CC4=C(C=C3)OCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-phenoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethanone](/img/structure/B270104.png)
![3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-ethylpropanamide](/img/structure/B270108.png)
![1-{[(4-Methylphenyl)sulfonyl]acetyl}pyrrolidine](/img/structure/B270109.png)
![3-[(4-methylphenyl)sulfonyl]dihydro-2(3H)-furanone](/img/structure/B270110.png)
![1-(2,5-Dimethylphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B270111.png)
![N-(4-bromophenyl)-3-[(4-methylphenyl)sulfonyl]propanamide](/img/structure/B270113.png)

![N-(4-{2-[(4-chlorophenyl)sulfanyl]acetyl}phenyl)acetamide](/img/structure/B270117.png)
![N-{4-[2-(8-quinolinylsulfanyl)acetyl]phenyl}acetamide](/img/structure/B270119.png)
![2-{[5-(3-Pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-thienyl)ethanone](/img/structure/B270121.png)


![2-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]-1-(4-methylphenyl)ethanone](/img/structure/B270126.png)
